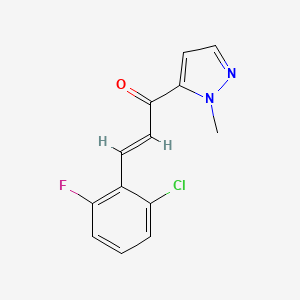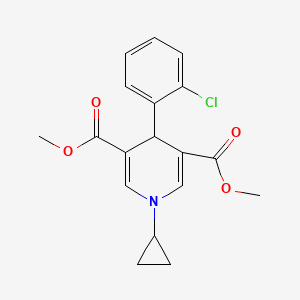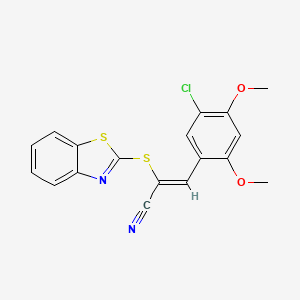
3-(2-chloro-6-fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chloro-6-fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one, also known as CF3, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CF3 is a chalcone derivative that belongs to the family of pyrazolone compounds.
Wirkmechanismus
The mechanism of action of 3-(2-chloro-6-fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one is not well understood, but it is believed to act through various pathways depending on the target molecule. In anti-inflammatory activity, 3-(2-chloro-6-fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one is believed to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In anti-cancer activity, 3-(2-chloro-6-fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one is believed to induce apoptosis in cancer cells by activating the caspase pathway. In insecticidal and fungicidal activity, 3-(2-chloro-6-fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one is believed to disrupt the cell membrane of the target organism.
Biochemical and Physiological Effects:
3-(2-chloro-6-fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one has been shown to have various biochemical and physiological effects depending on the target molecule. In anti-inflammatory activity, 3-(2-chloro-6-fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. In anti-cancer activity, 3-(2-chloro-6-fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. In insecticidal and fungicidal activity, 3-(2-chloro-6-fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one has been shown to disrupt the cell membrane of the target organism, leading to its death.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-chloro-6-fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one has several advantages and limitations for lab experiments. One of the advantages is its high yield synthesis method, which makes it easy to obtain in large quantities. 3-(2-chloro-6-fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one is also stable under various conditions, making it suitable for long-term storage. One of the limitations is its insolubility in water, which limits its use in aqueous solutions. 3-(2-chloro-6-fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one is also highly reactive, which requires caution when handling.
Zukünftige Richtungen
There are several future directions for 3-(2-chloro-6-fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one research. One of the directions is to explore its potential as an anti-viral agent, as it has shown promising results in inhibiting the replication of certain viruses. Another direction is to investigate its potential as a catalyst for various chemical reactions. 3-(2-chloro-6-fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one can also be used as a building block for the synthesis of novel materials with unique properties, which can have various applications in material science.
Synthesemethoden
3-(2-chloro-6-fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one can be synthesized through a simple reaction between 2-chloro-6-fluorobenzaldehyde and 1-methyl-1H-pyrazol-5-amine in the presence of a base such as potassium carbonate and a catalyst such as piperidine. The reaction results in the formation of 3-(2-chloro-6-fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one as a yellow crystalline solid with a high yield.
Wissenschaftliche Forschungsanwendungen
3-(2-chloro-6-fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one has been extensively studied for its potential applications in various fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, 3-(2-chloro-6-fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one has shown promising results as an anti-inflammatory, anti-cancer, and anti-bacterial agent. 3-(2-chloro-6-fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one has also been studied for its potential use as a pesticide due to its insecticidal and fungicidal properties. In material science, 3-(2-chloro-6-fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one has been used as a building block for the synthesis of novel materials with unique properties.
Eigenschaften
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-1-(2-methylpyrazol-3-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN2O/c1-17-12(7-8-16-17)13(18)6-5-9-10(14)3-2-4-11(9)15/h2-8H,1H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJRKINAVGYGMK-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)C=CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)C(=O)/C=C/C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-chloro-6-fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1H-benzimidazol-2-yl)ethyl]-5-ethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5489845.png)
![N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5489847.png)
![N'-{[2-(4-methoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5489850.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5489852.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-cycloheptylacetamide](/img/structure/B5489854.png)


![1'-[2-furyl(oxo)acetyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5489876.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(5-bromo-2-thienyl)methylene]-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5489877.png)
![5-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-methoxyphenol](/img/structure/B5489889.png)
![3-(5-{4-[(difluoromethyl)thio]phenyl}-2-furyl)-1-(4-fluorophenyl)-2-propen-1-one](/img/structure/B5489893.png)
![N-(1H-imidazol-2-ylmethyl)-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5489898.png)
![N,N-dimethyl-1-{4-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]-1,4-oxazepan-6-yl}methanamine](/img/structure/B5489902.png)
